REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1.C([O-])(O)=O.[Na+]>O.C(O)(=O)C>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
892 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
O1COCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
210 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
131.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at 20-23° C.
|
Type
|
CUSTOM
|
Details
|
at about 15° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 20-22° C.
|
Type
|
CUSTOM
|
Details
|
the temperature of 23-25° C
|
Type
|
TEMPERATURE
|
Details
|
The mass is cooled to −5-0° C.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
rises to 43-45° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
STIRRING
|
Details
|
under stirring at 23-25° C.
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with deionized water abundantly
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
To the suspension thus obtained
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Celite®
|
Type
|
WASH
|
Details
|
washing with deionized water
|
Type
|
ADDITION
|
Details
|
The pH of the filtrate is brought to about 1 by slow addition of about 120 ml of 35% hydrochloric acid at 22-25° C
|
Type
|
WAIT
|
Details
|
The suspension is kept 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring at 22-25° C.
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
WASH
|
Details
|
washed with deionized water abundantly
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo at about 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |